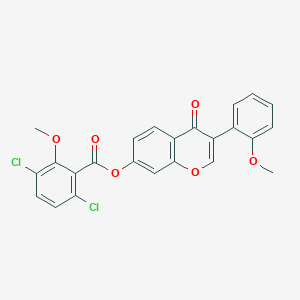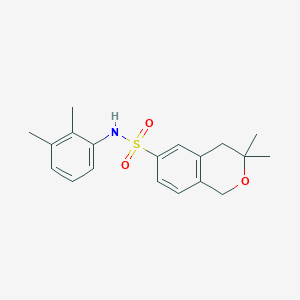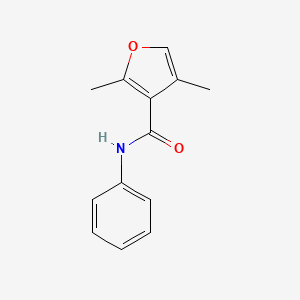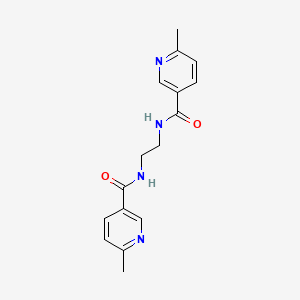
1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of related piperidine and thiazole derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, Abdel-Aziz et al. (2009) describe the synthesis of 1,3-thiazole derivatives through the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, showcasing the versatility of piperidine as a scaffold for constructing complex molecules (Abdel-Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(2,2-Dimethylpropanoyl)-N-1,3-Thiazol-2-yl-4-Piperidinecarboxamide, such as isothiazolopyridines and their derivatives, has been determined using crystallography. Karczmarzyk and Malinka (2004) analyzed the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, highlighting the importance of crystallography in understanding the spatial arrangement of atoms within these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of piperidine and thiazole-containing compounds is influenced by their functional groups. For example, the presence of an amide or thioamide group can significantly impact a molecule's chemical behavior and biological activity. These groups can partake in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in synthesizing pharmacologically active molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the application and handling of chemical compounds. While specific data on 1-(2,2-Dimethylpropanoyl)-N-1,3-Thiazol-2-yl-4-Piperidinecarboxamide is not readily available, studies on similar compounds provide valuable insights. For instance, the crystalline structure analysis offers information on the compound's stability and solubility, which are essential for its formulation and application in various contexts.
Chemical Properties Analysis
The chemical properties of piperidine and thiazole derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. These properties are fundamental in drug design, where the compound's ability to interact with specific receptors or enzymes determines its therapeutic potential. Research into similar compounds has shown that minor modifications to the molecular structure can significantly alter a compound's biological activity and pharmacokinetic profile.
References
- (Abdel-Aziz et al., 2009)
- (Karczmarzyk & Malinka, 2004)
科学的研究の応用
Synthesis and Anti-arrhythmic Activity
Researchers synthesized 1,3-thiazole derivatives, including those similar in structure to "1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide," and evaluated their anti-arrhythmic activity. The study revealed significant anti-arrhythmic potential for some newly synthesized compounds, indicating their relevance in the development of treatments for arrhythmias (H. Abdel‐Aziz et al., 2009).
Antimicrobial Agents
Another application involves the synthesis of s-Triazine-Based Thiazolidinones, evaluated for their antimicrobial activity against a range of bacteria and fungi. The research indicates the potential of these compounds, structurally related to "1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide," in the development of new antimicrobial agents (Divyesh Patel et al., 2012).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, was aimed at discovering anti-inflammatory and analgesic agents. These studies underscore the compound's potential in developing treatments for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Polyamide Synthesis
In material science, the compound's derivatives were used in the synthesis of polyamides containing pendant pentadecyl chains, enhancing solubility and thermal stability. This application demonstrates the compound's utility in developing new materials with improved properties (A. S. More et al., 2010).
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-14(2,3)12(19)17-7-4-10(5-8-17)11(18)16-13-15-6-9-20-13/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVMUIIZGFIWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)
![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)

